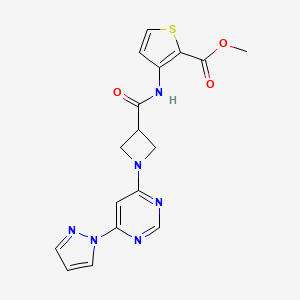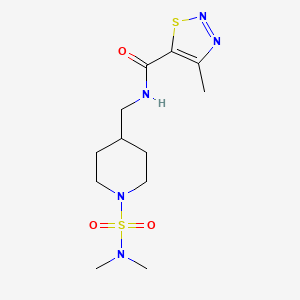![molecular formula C21H26FN3O B2601371 3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide CAS No. 2097895-94-6](/img/structure/B2601371.png)
3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide
カタログ番号 B2601371
CAS番号:
2097895-94-6
分子量: 355.457
InChIキー: VAXPWRPOBAPNMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide is a chemical compound that belongs to the class of piperidine-based opioids. This compound has been extensively studied for its potential use as a pain reliever and has shown promising results in preclinical studies.
科学的研究の応用
Synthesis and Neuropharmacology
- Neuroleptic Agents Synthesis : A study on the synthesis of neuroleptic agents related to butyrophenones and piperidines, focusing on metabolic studies. This research represents foundational work in developing compounds for neurological applications, highlighting the importance of structural modifications for therapeutic potential (Nakatsuka, Kawahara, & Yoshitake, 1981).
PET Imaging Applications
- PET Tracer Development : Development of PET tracers like [(11)C]MFTC for imaging fatty acid amide hydrolase (FAAH) in the brain, showcasing the compound's utility in neuroimaging and the study of neurological disorders (Kumata et al., 2015).
Pharmacokinetics and Metabolism
- Metabolism Study : A detailed pharmacokinetics and metabolism study of a selective androgen receptor modulator, highlighting the molecular properties and metabolic profile that contribute to understanding the pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
Chemical Synthesis and Characterization
- Chemical Synthesis : Research on the synthesis of compounds featuring similar structural elements, providing insights into chemical reactions and characterization techniques for developing therapeutic agents (Manolov, Ivanov, & Bojilov, 2022).
Receptor Binding Studies
- Receptor Ligand Development : Investigation into the development of compounds as receptor ligands, focusing on the synthesis and evaluation of derivatives for binding to specific receptors, which is crucial for the design of drugs targeting specific neurological pathways (van Niel et al., 1999).
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-14-19(8-11-23-16)25-12-9-17(10-13-25)15-24-21(26)7-6-18-4-2-3-5-20(18)22/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXPWRPOBAPNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)
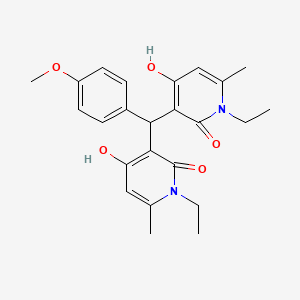
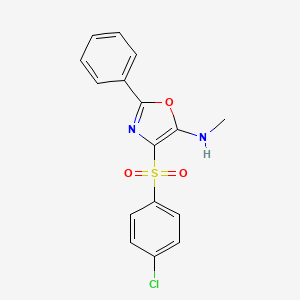


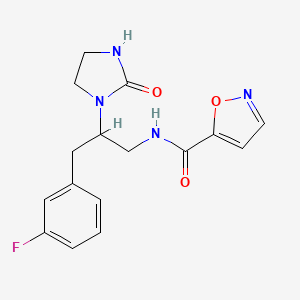
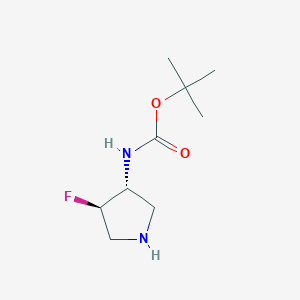

![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)
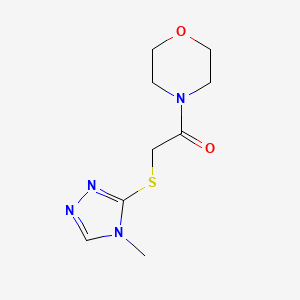
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601307.png)

